molecular formula C12H14N4O4 B11268122 2-[(4-Nitrobenzylidene)hydrazino]-2-oxo-n-propylacetamide

2-[(4-Nitrobenzylidene)hydrazino]-2-oxo-n-propylacetamide

Cat. No.: B11268122
M. Wt: 278.26 g/mol
InChI Key: YMLUXXVPTLCYQF-RIYZIHGNSA-N
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Description

1-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry . The compound is characterized by the presence of a nitrophenyl group, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The general reaction scheme is as follows:

Hydrazine derivative+Aldehyde/KetoneSchiff base hydrazone+Water\text{Hydrazine derivative} + \text{Aldehyde/Ketone} \rightarrow \text{Schiff base hydrazone} + \text{Water} Hydrazine derivative+Aldehyde/Ketone→Schiff base hydrazone+Water

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents such as potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar compounds to 1-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE include other Schiff base hydrazones such as:

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can significantly affect their chemical properties and biological activities. The uniqueness of 1-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-PROPYLFORMAMIDE lies in its nitrophenyl group, which imparts distinct redox properties and potential biological activities .

Properties

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

N'-[(E)-(4-nitrophenyl)methylideneamino]-N-propyloxamide

InChI

InChI=1S/C12H14N4O4/c1-2-7-13-11(17)12(18)15-14-8-9-3-5-10(6-4-9)16(19)20/h3-6,8H,2,7H2,1H3,(H,13,17)(H,15,18)/b14-8+

InChI Key

YMLUXXVPTLCYQF-RIYZIHGNSA-N

Isomeric SMILES

CCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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